molecular formula C14H21N B13217864 2-(2,2-Dimethylcyclohexyl)aniline

2-(2,2-Dimethylcyclohexyl)aniline

Cat. No.: B13217864
M. Wt: 203.32 g/mol
InChI Key: BABFLFRRCOOKML-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclohexyl)aniline is an organic compound with the molecular formula C14H21N. It is a derivative of aniline, where the aniline ring is substituted with a 2,2-dimethylcyclohexyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclohexyl)aniline typically involves the reaction of 2,2-dimethylcyclohexylamine with aniline under specific conditions. One common method is the palladium-catalyzed amination of aryl halides, which involves the use of palladium catalysts and ligands to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce halogen or nitro groups onto the aniline ring .

Scientific Research Applications

2-(2,2-Dimethylcyclohexyl)aniline is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2,2-dimethylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it valuable in specific chemical reactions and applications where these properties are advantageous .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

2-(2,2-dimethylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-14(2)10-6-5-8-12(14)11-7-3-4-9-13(11)15/h3-4,7,9,12H,5-6,8,10,15H2,1-2H3

InChI Key

BABFLFRRCOOKML-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1C2=CC=CC=C2N)C

Origin of Product

United States

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